molecular formula C9H11NO B14696791 2-[2-(Ethenyloxy)ethyl]pyridine CAS No. 28665-95-4

2-[2-(Ethenyloxy)ethyl]pyridine

Cat. No.: B14696791
CAS No.: 28665-95-4
M. Wt: 149.19 g/mol
InChI Key: JWBHVACPVGZUEL-UHFFFAOYSA-N
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Description

2-[2-(Ethenyloxy)ethyl]pyridine is an organic compound with the molecular formula C9H11NO It consists of a pyridine ring substituted with a 2-(ethenyloxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethenyloxy)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl vinyl ether with pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of a flow reactor with a packed column containing a suitable catalyst can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethenyloxy)ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the electrophile used.

Scientific Research Applications

2-[2-(Ethenyloxy)ethyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Ethenyloxy)ethyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyridine: A pyridine derivative with an ethyl group at the 2-position.

    2-Methylpyridine: A pyridine derivative with a methyl group at the 2-position.

    2-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 2-position.

Uniqueness

2-[2-(Ethenyloxy)ethyl]pyridine is unique due to the presence of the ethenyloxyethyl group, which imparts distinct chemical and physical properties. This functional group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

28665-95-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(2-ethenoxyethyl)pyridine

InChI

InChI=1S/C9H11NO/c1-2-11-8-6-9-5-3-4-7-10-9/h2-5,7H,1,6,8H2

InChI Key

JWBHVACPVGZUEL-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1=CC=CC=N1

Origin of Product

United States

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